Phenyltrimethylsilane
Overview
Description
Phenyltrimethylsilane: is an organosilicon compound with the chemical formula C9H14Si . . This compound is a colorless liquid with a characteristic aromatic odor. It is widely used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyltrimethylsilane can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with trimethylchlorosilane . The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phenyltrichlorosilane and trimethylaluminum as starting materials. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Phenyltrimethylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It acts as a hydride donor in reduction reactions.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reagents like and are often used.
Substitution: Reactions typically involve halogenating agents or organometallic reagents .
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes and siloxanes.
Substitution: Various organosilicon compounds.
Scientific Research Applications
Phenyltrimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: It serves as a precursor for the synthesis of biologically active organosilicon compounds.
Medicine: It is explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: It is employed in the production of silicone-based materials and coatings
Mechanism of Action
The mechanism of action of Phenyltrimethylsilane involves its ability to donate hydride ions (H-) in reduction reactions. This property makes it a valuable reducing agent in organic synthesis. The compound can also form stable carbon-silicon bonds, which are crucial in the synthesis of various organosilicon compounds .
Comparison with Similar Compounds
- Phenylsilane
- Dimethylphenylsilane
- Triphenylsilane
Comparison: Phenyltrimethylsilane is unique due to its trimethylsilyl group, which imparts distinct chemical properties such as increased hydrophobicity and stability. Compared to Phenylsilane , which has a simpler structure, this compound offers better performance in hydrosilylation reactionsDimethylphenylsilane and Triphenylsilane have different steric and electronic properties, making them suitable for specific applications .
Properties
IUPAC Name |
trimethyl(phenyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Si/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFSUVJPEQYUGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061109 | |
Record name | Phenyltrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
768-32-1 | |
Record name | (Trimethylsilyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=768-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenyltrimethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyltrimethylsilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96828 | |
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Record name | Benzene, (trimethylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenyltrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyltrimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.083 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PHENYLTRIMETHYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX1SG1Q5YP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of trimethyl(phenyl)silane in synthetic chemistry?
A1: Trimethyl(phenyl)silane serves as a valuable reagent in organic synthesis, primarily in the preparation of silyl-substituted cyclohexa-1,4-dienes through electrochemical reduction. This reaction follows a Birch-type reduction mechanism. []
Q2: How does the electrochemical reduction of trimethyl(phenyl)silane proceed?
A2: Electrochemical reduction of trimethyl(phenyl)silane typically yields cyclohexa-2,5-dienyltrimethylsilane in good yield (79%). [] The reaction is believed to proceed through a Birch-type reduction mechanism, where electrons are sequentially added to the aromatic ring, leading to the formation of the diene product.
Q3: What role does trimethyl(phenyl)silane play in Friedel-Crafts C(sp2)-H methylation?
A3: Trimethyl(phenyl)silane acts as a crucial additive in a catalytic protocol for Friedel-Crafts C(sp2)-H methylation of arenes with methanol. [] It facilitates the regeneration of silylated methyloxonium ions, which are the active methylating agents in this reaction. The process involves protodesilylation of trimethyl(phenyl)silane by the Brønsted acidic Wheland intermediate, releasing a silylium ion.
Q4: Can trimethyl(phenyl)silane participate in C-H activation reactions?
A4: Yes, when co-condensed with lithium atoms at 77 K in the presence of THF, trimethyl(phenyl)silane undergoes C-H bond activation. [] This reaction leads to the formation of the corresponding aryllithium compound and coupling products of substituted phenyl radicals.
Q5: What spectroscopic techniques are commonly used to characterize trimethyl(phenyl)silane?
A5: Trimethyl(phenyl)silane can be characterized using a variety of spectroscopic techniques including Infrared (IR) spectroscopy, Ultraviolet-visible (UV) spectroscopy, and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. [] These techniques provide information about the functional groups, electronic transitions, and proton environments within the molecule, respectively.
Q6: How does the structure of trimethyl(phenyl)silane influence its reactivity with lithium atoms?
A6: The +I (electron-donating) effect of the trimethylsilyl group in trimethyl(phenyl)silane plays a crucial role in its reactivity with lithium atoms. [] DFT calculations suggest that π- and σ-complexes form between lithium clusters and the aromatic ring of trimethyl(phenyl)silane, facilitating C-H activation.
Q7: What are the potential applications of trimethyl(phenyl)silane in material science?
A7: Trimethyl(phenyl)silane shows promise as a precursor for the chemical vapor deposition (CVD) of hydrogenated silicon carbide (SiCx:H) films. [, ] Its volatility and thermal stability make it suitable for use in CVD processes to produce dielectric films.
Q8: Has the use of trimethyl(phenyl)silane in plasmon waveguide resonance Raman spectroscopy been explored?
A8: Yes, trimethyl(phenyl)silane monolayers have been studied using plasmon waveguide resonance (PWR) Raman spectroscopy. [] This technique allows for enhanced surface sensitivity and signal compared to traditional Raman spectroscopy, enabling the detection of even monolayer-level species.
Q9: What is known about the thermal properties of trimethyl(phenyl)silane?
A9: Trimethyl(phenyl)silane exhibits sufficient volatility and thermal stability for use as a precursor in chemical vapor deposition. [] Thermogravimetric analysis and tensimetric studies can provide insights into its thermal behavior and decomposition pathways.
Q10: Are there alternative synthetic routes to 3-(trimethylsilyl)-1,4-cyclohexadiene besides using trimethyl(phenyl)silane?
A10: Yes, 3-(trimethylsilyl)-1,4-cyclohexadiene can also be prepared by reacting trimethylchlorosilane with cyclohexa-2,5-dienyl lithium. [] This approach provides an alternative to the electrochemical reduction of trimethyl(phenyl)silane.
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